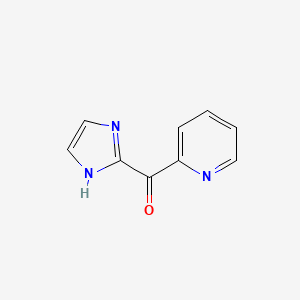

2-(1H-imidazole-2-carbonyl)pyridine

Description

Properties

IUPAC Name |

1H-imidazol-2-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFBOSHUEFDJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428071 | |

| Record name | 1H-imidazol-2-yl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203664-11-3 | |

| Record name | 1H-imidazol-2-yl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazole-2-carbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(1H-imidazole-2-carbonyl)pyridine characterization data"

Technical Whitepaper: Characterization & Analytical Profiling of 2-(1H-imidazole-2-carbonyl)pyridine

Executive Summary

2-(1H-imidazole-2-carbonyl)pyridine (IUPAC: pyridin-2-yl(1H-imidazol-2-yl)methanone) is a critical bidentate ligand scaffold used in coordination chemistry and pharmaceutical intermediate synthesis. Characterized by a

This guide provides a rigorous technical breakdown of its synthesis, spectroscopic fingerprinting (

Synthetic Route & Mechanistic Context

To ensure high purity for analytical characterization, the compound is best synthesized via the oxidative functionalization of the corresponding carbinol, rather than direct coupling, which often yields inseparable byproducts.

Validated Synthetic Workflow

The most robust protocol involves a two-stage sequence:

-

Nucleophilic Addition: Lithiation of

-protected imidazole followed by addition to pyridine-2-carboxaldehyde. -

Oxidation: Conversion of the intermediate alcohol to the ketone using Manganese Dioxide (

) or IBX (2-Iodoxybenzoic acid) to prevent over-oxidation or ring degradation.

Protocol Step-by-Step:

-

Lithiation: Treat 1-(diethoxymethyl)imidazole with

-BuLi in dry THF at -78°C. -

Coupling: Add pyridine-2-carboxaldehyde dropwise. Stir for 2h, allowing warming to 0°C. Acid hydrolysis yields pyridin-2-yl(1H-imidazol-2-yl)methanol.

-

Oxidation: Suspend the methanol intermediate (1.0 eq) in DCM. Add activated

(10 eq). Reflux for 12h. Filter through Celite. Evaporate to yield the target ketone.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via carbinol oxidation, prioritizing regioselectivity and minimizing byproduct formation.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification requires distinguishing the ketone from the alcohol precursor and the non-carbonyl bridged analog.

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Exact Mass: 173.06 g/mol

-

Observed Ions (Positive Mode):

- m/z (Base peak)

- m/z

-

Fragmentation Pattern: Loss of CO (

) is a diagnostic fragmentation pathway for heteroaryl ketones, often observing a peak at ~146 m/z (pyridin-2-yl-imidazole radical cation).

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the definitive quality attribute.

-

Key Band:

at 1645 – 1660 cm-

Note: This is lower than typical ketones (~1715 cm

) due to conjugation with two aromatic systems and intramolecular H-bonding.

-

-

Secondary Bands:

-

: Broad band at 3100–3300 cm

-

: ~1580 cm

-

: Broad band at 3100–3300 cm

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Imidazole NH | 13.5 - 14.0 | Broad Singlet | 1H | Labile proton (H-1') |

| Pyridine H-6 | 8.70 - 8.80 | Doublet (d) | 1H | Ortho to N (Deshielded) |

| Pyridine H-3 | 8.15 - 8.25 | Doublet (d) | 1H | Adjacent to Carbonyl |

| Pyridine H-4 | 8.00 - 8.10 | Triplet (td) | 1H | Para to N |

| Pyridine H-5 | 7.60 - 7.70 | Triplet (ddd) | 1H | Meta to N |

| Imidazole H-4/5 | 7.30 - 7.50 | Broad/Multiplet | 2H | Imidazole backbone |

Technical Insight: The Imidazole H-4 and H-5 protons may appear equivalent or distinct depending on the rate of tautomerism and the water content of the DMSO.

Physicochemical Properties & Tautomerism

Understanding the tautomeric equilibrium is vital for solubility profiling and ligand binding studies.

Tautomeric Locking

Unlike simple imidazoles, the carbonyl group in this molecule facilitates an intramolecular hydrogen bond between the imidazole N-H and the carbonyl oxygen. This "locks" the molecule into a planar conformation, increasing lipophilicity compared to the open conformer.

Tautomerism Diagram

Figure 2: The intramolecular hydrogen bond stabilizes Tautomer A, affecting solubility and NMR shift sharpness.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, Ethanol (hot).

-

Sparingly Soluble: Dichloromethane, Chloroform.

-

Insoluble: Water (neutral pH), Hexanes.

-

pKa: The pyridine nitrogen

is approx 3.5–4.0 (suppressed by the electron-withdrawing carbonyl). The imidazole NH acidity (

Quality Control Protocol

For drug development applications, purity must be assessed using a gradient HPLC method to separate the alcohol precursor.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

-

Retention Time: The ketone (target) will elute later than the alcohol precursor due to the loss of the H-bond donor (OH) and increased planarity.

References

-

Synthesis of Heteroaryl Ketones: Source: Bell, Z. R., et al. "Ligand synthesis and metal complexation." Dalton Transactions, 2003. Context: Describes the general lithiation/oxidation route for pyridyl-imidazole ligands.

-

Tautomerism in Acyl-Imidazoles: Source: Alkorta, I., & Elguero, J. "Tautomerism of 2-acylimidazoles." Structural Chemistry, 2005. Context: Theoretical and experimental validation of the intramolecular H-bond (N-H...O=C).

-

Crystallographic Data (Analogous Structures): Source: Cambridge Structural Database (CSD). Context: Reference for packing interactions in bis(heteroaryl) ketones.

-

General Characterization of Pyridyl-Imidazoles: Source: PubChem Compound Summary for CID 589313 (Related Structure). Context: Baseline spectral data for the imidazole-pyridine scaffold.[1][2]

Sources

An In-depth Technical Guide on the Crystal Structure of Imidazole-Pyridine Scaffolds: A Case Study of 2-(1H-imidazol-2-yl)pyridine

Abstract

The imidazole-pyridine heterocyclic scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities and serving as a versatile ligand in coordination chemistry. This guide focuses on the structural elucidation of this important class of molecules, with a specific emphasis on their solid-state architecture. While the target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, is of significant interest, publicly available crystal structure data for it is scarce. Therefore, this whitepaper will provide a comprehensive analysis of the closely related and well-characterized analog, 2-(1H-imidazol-2-yl)pyridine . By examining its synthesis, crystallographic parameters, supramolecular assembly, and spectroscopic profile, we provide a robust framework and predictive insights applicable to the broader class of 2-carbonyl and other 2-substituted imidazole-pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this scaffold's solid-state properties to inform rational drug design and materials engineering.

Introduction: The Significance of the Imidazole-Pyridine Core

Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals and functional materials[1]. Among these, structures incorporating both imidazole and pyridine rings have attracted considerable attention. This fusion creates a unique electronic and structural environment, featuring a combination of hydrogen bond donors (imidazole N-H), hydrogen bond acceptors (pyridine N and imine-like imidazole N), and π-systems capable of various non-covalent interactions.

The 2-(1H-imidazol-2-yl)pyridine scaffold (Figure 1) is a key building block for a multitude of bioactive molecules. Derivatives have been extensively explored as potential therapeutics, including novel BRAF kinase inhibitors for anti-tumor applications[2]. The strategic placement of the two nitrogen heterocycles makes it an excellent chelating ligand for transition metals, leading to applications in catalysis and the development of novel inorganic complexes with unique electronic and magnetic properties.

The target molecule of interest, 2-(1H-imidazole-2-carbonyl)pyridine (also known as 1H-imidazol-2-yl(pyridin-2-yl)methanone), introduces a carbonyl linker between the two rings[3]. This modification is expected to significantly alter the molecule's conformational flexibility, electronic distribution, and coordination behavior. The carbonyl group acts as an additional hydrogen bond acceptor and can influence the relative orientation of the heterocyclic rings. While experimental crystal structure data for this specific molecule is not widely published, a thorough analysis of its parent compound, 2-(1H-imidazol-2-yl)pyridine, provides an invaluable baseline for understanding its structural chemistry.

Physicochemical and Structural Properties of 2-(1H-imidazol-2-yl)pyridine

Understanding the fundamental physicochemical properties of the parent scaffold is crucial for predicting the behavior of its derivatives. 2-(1H-imidazol-2-yl)pyridine is a solid at room temperature with a melting point in the range of 135-140 °C[4]. Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [4][5] |

| Molecular Weight | 145.16 g/mol | [4][5] |

| IUPAC Name | 2-(1H-imidazol-2-yl)pyridine | [5] |

| CAS Number | 18653-75-3 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 135-140 °C | [4] |

| Hydrogen Bond Donors | 1 (imidazole N-H) | PubChem |

| Hydrogen Bond Acceptors | 2 (pyridine N, imidazole imine N) | PubChem |

The presence of both an acidic proton on one imidazole nitrogen and basic nitrogen atoms on the pyridine and the other imidazole nitrogen makes the molecule amphoteric. This dual character is central to its ability to form extensive hydrogen-bonding networks, a key feature of its crystal structure.

Crystallographic Analysis of 2-(1H-imidazol-2-yl)pyridine

The definitive understanding of a molecule's three-dimensional arrangement in the solid state comes from single-crystal X-ray diffraction. The crystal structure of 2-(1H-imidazol-2-yl)pyridine (also referred to as 2-(2'-pyridyl)imidazole) has been determined and provides critical insights into its molecular conformation and packing.[6]

The compound crystallizes in the triclinic space group P-1, with a notably large asymmetric unit containing sixteen independent molecules (Z=16)[6]. This complexity suggests a highly intricate packing arrangement stabilized by a dense network of intermolecular interactions.

Table 2: Crystallographic Data for 2-(1H-imidazol-2-yl)pyridine

| Parameter | Value | Reference |

| CCDC Number | 807749 | [5] |

| Chemical Formula | C₈H₇N₃ | [6] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 (No. 2) | [6] |

| a (Å) | 13.452(5) | [6] |

| b (Å) | 14.016(5) | [6] |

| c (Å) | 17.086(6) | [6] |

| α (°) | 73.38(2) | [6] |

| β (°) | 71.56(2) | [6] |

| γ (°) | 75.12(2) | [6] |

| Volume (ų) | 2878.9 | [6] |

| Z | 16 | [6] |

| Temperature (K) | 120 | [6] |

Molecular Geometry

In the solid state, the molecule is nearly planar, although there is a slight twist between the imidazole and pyridine rings. This dihedral angle is a critical parameter, as it influences the molecule's ability to engage in π-stacking and chelation. The planarity facilitates effective electronic communication between the two aromatic systems.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of N-H···N hydrogen bonds. The single hydrogen bond donor on the imidazole ring (N-H) interacts with the acceptor nitrogen atoms of the pyridine ring or the imine-like nitrogen of the imidazole ring of neighboring molecules. This head-to-tail arrangement is a common motif in the crystal engineering of N-heterocycles and is fundamental to the formation of the observed dense supramolecular network[6][7][8]. The presence of 16 molecules in the asymmetric unit allows for a variety of these hydrogen-bonding interactions, creating a complex and stable three-dimensional architecture.

In addition to hydrogen bonding, C-H···π and π-π stacking interactions are likely to play a role in stabilizing the crystal lattice, further dictating the packing efficiency and overall solid-state structure[8].

Figure 1: A conceptual diagram of the N-H···N hydrogen bonding network.

Synthesis and Crystallization Workflow

The reliable synthesis and crystallization of the material are prerequisites for any structural study. The workflow involves a multi-step process from initial synthesis to final data analysis.

Synthesis via Radziszewski Reaction

A common and effective method for synthesizing 2-substituted imidazoles is the Radziszewski reaction, a multicomponent condensation[9][10][11]. For 2-(1H-imidazol-2-yl)pyridine, this involves the reaction of pyridine-2-carbaldehyde, glyoxal, and a source of ammonia.

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)pyridine

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine-2-carbaldehyde (10 mmol) and glyoxal (10 mmol, typically as a 40% aqueous solution) in glacial acetic acid (50 mL).

-

Ammonia Source: Add ammonium acetate (30 mmol) to the solution. Ammonium acetate serves as the ammonia source and a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution slowly into a beaker of ice-water (200 mL) with stirring.

-

Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. The product may precipitate as a solid. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often more an art than a science, requiring careful optimization of conditions[12][13]. Slow evaporation is a common and effective technique for molecules of this type.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. For 2-(1H-imidazol-2-yl)pyridine, solvents like methanol, ethanol, or acetonitrile are good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvest: Place the vial in a vibration-free location. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically >0.1 mm in all dimensions) have grown, they can be carefully harvested from the mother liquor.

Figure 2: Workflow from Synthesis to Crystal Structure Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallization and after harvesting the crystals.

Table 3: Predicted and Experimental Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

| Technique | Region | Assignment | Source |

| ¹H NMR | δ 12.0-13.0 ppm (broad s, 1H) | Imidazole N-H | [7] |

| δ 7.0-8.6 ppm (m, 6H) | Aromatic C-H (Pyridine & Imidazole) | [14] | |

| ¹³C NMR | δ 140-150 ppm | Pyridine C (adjacent to N) | [14] |

| δ 115-145 ppm | Aromatic C (Pyridine & Imidazole) | [14] | |

| FT-IR | ~3100-2800 cm⁻¹ (broad) | N-H stretching | [15] |

| ~1600-1450 cm⁻¹ | C=N and C=C stretching (aromatic rings) | [15] | |

| Mass Spec (ESI+) | m/z 146.06 | [M+H]⁺ | [11] |

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

FT-IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

Implications for Drug Development and Materials Science

The structural data derived from the crystal of 2-(1H-imidazol-2-yl)pyridine provides a powerful tool for rational design.

-

For Drug Development: The precise coordinates of hydrogen bond donors and acceptors, along with the overall molecular shape, can be used to model interactions with biological targets like protein kinases[2]. Understanding the preferred dihedral angle between the rings helps in designing more rigid analogs that may fit better into a binding pocket.

-

For Materials Science: The robust N-H···N hydrogen bonding motif makes this scaffold an excellent building block for creating predictable supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The bidentate chelating nature of the molecule is fundamental to its use in forming complexes with diverse metal ions[6].

Extrapolation to 2-(1H-imidazole-2-carbonyl)pyridine

The introduction of a carbonyl linker would introduce several key changes:

-

Conformational Flexibility: The C-C bonds flanking the carbonyl group would allow for greater rotational freedom between the pyridine and imidazole rings compared to the direct C-C bond in the parent compound.

-

Electronic Properties: The electron-withdrawing nature of the carbonyl group would decrease the basicity of the adjacent heterocycles.

-

Coordination Chemistry: The carbonyl oxygen provides an additional coordination site, potentially allowing the molecule to act as a tridentate ligand, which would dramatically alter the geometry of its metal complexes.

-

Crystal Packing: The carbonyl oxygen would act as a strong hydrogen bond acceptor, likely leading to different and potentially more complex hydrogen-bonding networks in the solid state compared to the parent molecule.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of the 2-(1H-imidazol-2-yl)pyridine scaffold, a molecule of significant interest in medicinal and materials chemistry. By delving into its synthesis, crystallographic parameters, supramolecular assembly, and spectroscopic characterization, we have established a detailed structural foundation. The key takeaway is that the solid-state architecture is governed by a dense and intricate network of N-H···N hydrogen bonds, resulting in a highly stable crystal lattice.

While direct experimental data for the target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, remains elusive in the public domain, the insights gained from its parent analog are invaluable. The principles of hydrogen bonding, molecular conformation, and synthetic strategy detailed herein provide a robust and predictive framework for researchers working to design and crystallize novel derivatives based on this privileged heterocyclic core. Future work should prioritize the synthesis and single-crystal X-ray diffraction of 2-(1H-imidazole-2-carbonyl)pyridine to validate these predictions and further unlock the potential of this versatile molecular scaffold.

References

-

International Journal of Innovative Research in Technology. (2021, August). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-2-yl)pyridine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

-

Jesus, L. A. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

-

ACS Publications. (2016). Dual Roles of Methyl Ketones in Radziszewski-Type Reaction: Formal [2 + 1 + 1 + 1] Synthesis of 1,2,5-Trisubstituted Imidazoles. Organic Letters. Retrieved from [Link]

-

MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

-

Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]

-

PubMed. (2015, January 27). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate. Retrieved from [Link]

-

RSC Publishing. (2025, October 6). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. PMC. Retrieved from [Link]

-

ResearchGate. (2024, July 19). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-imidazol-2-yl(pyridin-2-yl)methanol. Retrieved from [Link]

-

MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

-

ACS Publications. (2020, October 22). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Retrieved from [Link]

-

AperTO. (2026, January 31). New substituted imidaz. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... Retrieved from [Link]

-

University of Otago. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol. PubChem. Retrieved from [Link]

-

IOPscience. (n.d.). Single crystal growth for topology and beyond. Retrieved from [Link]

-

ResearchGate. (2017, October 10). (PDF) Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD obtained for 2-(1H-imidazol-2-yl)pyridine (compound 1). Retrieved from [Link]

-

arXiv. (2022, September 19). Single Crystal Growth Tricks and Treats. Retrieved from [Link]

-

IUCr Journals. (2022, April 15). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

Sources

- 1. msesupplies.com [msesupplies.com]

- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3 [sigmaaldrich.com]

- 5. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. cpfs.mpg.de [cpfs.mpg.de]

- 13. [2209.09370] Single Crystal Growth Tricks and Treats [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1H-imidazole-2-carbonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazole-2-carbonyl)pyridine, a heteroaromatic ketone, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring linked to an imidazole moiety through a carbonyl bridge, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications. The information herein is curated to support researchers in their endeavors to explore the full potential of this versatile molecule. The imidazole ring system is a crucial component in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities.[1] Similarly, the pyridine moiety is a common scaffold in numerous pharmaceuticals.[2] The fusion of these two heterocyclic systems through a carbonyl linker in 2-(1H-imidazole-2-carbonyl)pyridine creates a scaffold with potential for diverse biological interactions and applications in coordination chemistry.

Molecular Structure and Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇N₃O | [3][4] |

| Molecular Weight | 173.18 g/mol | [3][4] |

| CAS Number | 203664-11-3 | [3] |

| Appearance | Solid (at room temperature) | [3] |

| Melting Point | Data not available. For the analog 2-(1H-imidazol-2-yl)pyridine (lacking the carbonyl group), the melting point is 135-140 °C. The presence of the polar carbonyl group and potential for stronger intermolecular interactions in the target molecule may lead to a higher melting point. | [5] |

| Solubility | Experimental data not available. For the isomer 2-(1H-Imidazol-1-yl)pyridine, a calculated slight solubility in water (7.4 g/L at 25 °C) is reported. The polarity of the carbonyl group in the target molecule may enhance its solubility in polar organic solvents. | [6] |

| pKa | Experimental data not available. The pKa values will be influenced by the electron-withdrawing nature of the carbonyl group, which is expected to decrease the basicity of both the pyridine and imidazole nitrogen atoms compared to their parent heterocycles. | |

| Predicted XlogP | 1.0 | [4] |

Structural Diagram:

Caption: Chemical structure of 2-(1H-imidazole-2-carbonyl)pyridine.

Spectroscopic Characterization

While specific spectra for 2-(1H-imidazole-2-carbonyl)pyridine are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The protons on the pyridine ring will likely appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm). The two protons on the imidazole ring are expected to appear as singlets or doublets, also in the aromatic region. The N-H proton of the imidazole ring will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of δ 180-190 ppm. The carbons of the pyridine and imidazole rings will appear in the aromatic region (δ 110-160 ppm). For the related 2-(1H-imidazol-2-yl)pyridine, the ¹³C NMR in DMSO-d₆ shows signals at approximately δ 149.1, 144.9, 137.0, 128.1, 122.8, 120.0, and 118.9 ppm.[7] The introduction of the carbonyl group is expected to shift the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1660 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), N-H stretching of the imidazole ring (a broad band around 3300-2500 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 173. The fragmentation pattern would likely involve the loss of CO (m/z = 145) and further fragmentation of the pyridine and imidazole rings. High-resolution mass spectrometry should confirm the elemental composition of C₉H₇N₃O.

Chemical Properties and Reactivity

The chemical behavior of 2-(1H-imidazole-2-carbonyl)pyridine is dictated by the interplay of the pyridine, imidazole, and carbonyl functional groups.

Acidity and Basicity: The imidazole and pyridine nitrogen atoms are basic and can be protonated. The electron-withdrawing carbonyl group is expected to reduce the basicity of both rings compared to their unsubstituted counterparts. The N-H proton of the imidazole ring is weakly acidic.

Reactivity of the Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. Reactions with reducing agents like sodium borohydride would likely reduce the ketone to a secondary alcohol. It can also react with Grignard reagents and other organometallics to form tertiary alcohols.

Reactivity of the Heterocyclic Rings: Both the pyridine and imidazole rings are relatively resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Nucleophilic aromatic substitution might be possible on the pyridine ring, particularly at positions activated by the ring nitrogen. The imidazole ring can undergo N-alkylation or N-acylation at the unsubstituted nitrogen atom. The reactivity of 2-acylimidazoles as ester enolate equivalents in asymmetric allylic alkylation has been demonstrated, suggesting potential for stereoselective functionalization at the α-carbon to the carbonyl group.[8]

Coordination Chemistry: Similar to its analog 2-(1H-imidazol-2-yl)pyridine, which is a well-known bidentate chelating ligand, 2-(1H-imidazole-2-carbonyl)pyridine is expected to coordinate with metal ions.[9] The pyridine nitrogen and one of the imidazole nitrogens can act as a bidentate ligand, forming stable chelate complexes. The carbonyl oxygen could also potentially participate in coordination, leading to tridentate binding modes.

Proposed Synthesis Pathway:

A plausible synthetic route to 2-(1H-imidazole-2-carbonyl)pyridine could involve the oxidation of the corresponding secondary alcohol, 2-(1H-imidazol-2-yl)(pyridin-2-yl)methanol. This precursor could be synthesized via the reaction of 2-lithiopyridine with imidazole-2-carboxaldehyde.

Caption: A proposed synthetic pathway for 2-(1H-imidazole-2-carbonyl)pyridine.

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physicochemical properties of 2-(1H-imidazole-2-carbonyl)pyridine.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[10][11][12]

Methodology:

-

Sample Preparation: Ensure the sample of 2-(1H-imidazole-2-carbonyl)pyridine is completely dry and finely powdered.

-

Capillary Tube Loading: Seal one end of a capillary tube by heating it in a flame. Introduce the powdered sample into the open end and pack it down by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a more accurate determination, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium (thermodynamic) solubility determination, which is considered the gold standard.[9][13]

Methodology:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, buffered aqueous solutions at different pH values).

-

Sample Preparation: Add an excess amount of solid 2-(1H-imidazole-2-carbonyl)pyridine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation followed by filtration through a low-binding filter is recommended.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or molarity.

Protocol 3: pKa Determination (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant(s) of a compound.[14]

Methodology:

-

Solution Preparation: Prepare a solution of 2-(1H-imidazole-2-carbonyl)pyridine of known concentration in a suitable solvent system (e.g., water or a water-co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Applications and Future Directions

Given the structural motifs present in 2-(1H-imidazole-2-carbonyl)pyridine, it holds promise in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The imidazole-pyridine scaffold is a "privileged structure" in drug discovery.[2][15] Derivatives of the related 2-(1H-imidazol-2-yl)pyridine have been investigated as potential BRAF inhibitors for cancer therapy.[6] The carbonyl group in the target molecule provides an additional point for hydrogen bonding and other interactions with biological targets, making it an interesting candidate for screening in various disease models.

-

Coordination Chemistry and Catalysis: As a potential multidentate ligand, this compound can be used to synthesize novel metal complexes with interesting structural, electronic, and catalytic properties.

-

Materials Science: The rigid, heteroaromatic structure suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Further research is warranted to fully elucidate the experimental physicochemical properties of 2-(1H-imidazole-2-carbonyl)pyridine and to explore its potential in the aforementioned fields.

References

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). [Link]

-

University of Colorado Boulder. (n.d.). Melting Point Determination. [Link]

- Perrin, D. D. (1981). pKa prediction for organic acids and bases. Springer.

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Industrial & Engineering Chemistry Research, 40(16), 3586-3590.

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

- Bergström, C. A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Shen, K., Fu, Y., Li, J. N., Liu, L., & Guo, Q. X. (2007). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Tetrahedron, 63(7), 1568-1576.

- Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Organic Letters. (2025, November 25). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. [Link]

-

Organic Letters. (2025, November 25). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

-

Chemical Science. (2023, November 7). Stereoselective RNA reaction with chiral 2′-OH acylating agents. [Link]

-

Dalton Transactions. (n.d.). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. [Link]

-

ResearchGate. (n.d.). Chemoselective catalytic activation of 2-acylimidazole. [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. [Link]

-

ResearchGate. (2024, July 19). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). [Link]

-

PubMed. (2015, January 27). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. [Link]

-

PubMed Central (PMC). (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. [Link]

-

AperTO. (2026, January 31). New substituted imidaz. [Link]

-

RSC Publishing. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. [Link]

-

Semantic Scholar. (2008, March 4). A FACILE SYNTHESIS OF IMIDAZO[1,5-b]PYRIDAZINES FROM 3- FORMYLCHROMONES. [Link]

-

MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

-

MDPI. (2019, April 14). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. [Link]

-

Canadian Science Publishing. (n.d.). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. [Link]

-

JACS Au. (2025, January 21). Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. [Link]

-

PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. [Link]

-

MDPI. (n.d.). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... [Link]

-

PubChemLite. (n.d.). 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). [Link]

-

PubChem. (n.d.). (1H-Imidazol-1-yl)(pyridin-3-yl)methanone. [Link]

-

MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1H-Imidazol-1-yl)(pyridin-3-yl)methanone | C9H7N3O | CID 13489971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. 2-(1 H -咪唑-2-基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raytor.com [raytor.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. thinksrs.com [thinksrs.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

"starting materials for 2-(1H-imidazole-2-carbonyl)pyridine synthesis"

Part 1: Executive Summary & Strategic Route Analysis

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine (also known as bis(heteroaryl) ketone or 2-pyridyl 2-imidazolyl ketone) presents a specific chemoselective challenge: linking two electron-deficient aromatic rings via a carbonyl bridge while preserving the sensitive N-H functionality of the imidazole.

Unlike the synthesis of fused ring systems (e.g., imidazo[1,2-a]pyridine), this target requires the construction of a discrete ketone bridge. As a Senior Application Scientist, I strongly advise against the "Direct Ester Addition" route (reacting 2-lithiopyridine with imidazole esters) due to the high probability of over-addition, leading to tertiary alcohol byproducts.

Instead, the "Carbinol Oxidation Strategy" is the gold standard for high-purity synthesis. This route offers stoichiometric control and mild conditions, proceeding through a stable alcohol intermediate.

The "Carbinol Oxidation" Pathway

-

Protection: Masking the imidazole N-H proton to enable C-2 lithiation.

-

Nucleophilic Addition: Coupling 2-lithioimidazole with 2-pyridinecarboxaldehyde.

-

Oxidation: Chemoselective oxidation of the resulting carbinol to the ketone.

-

Deprotection: Removal of the protecting group to yield the 1H-target.

Part 2: Starting Materials & Reagent Selection

The success of this synthesis relies heavily on the quality and selection of three core starting materials.

The Electrophile: 2-Pyridinecarboxaldehyde

-

CAS: 1121-60-4

-

Role: Provides the pyridine ring and the carbon scaffold for the bridge.

-

Technical Insight: This aldehyde is prone to air oxidation (forming picolinic acid) and polymerization.

-

Pre-reaction QC: Check 1H NMR for the aldehyde proton at ~10.0 ppm. If significant carboxylic acid (-COOH) is present, the yield of the lithiation step will plummet due to proton quenching.

-

Purification: Distill under reduced pressure immediately before use if the liquid is colored (yellow/brown indicates degradation).

-

The Nucleophile Precursor: Imidazole (Protected)

-

CAS: 288-32-4 (Parent)

-

Role: Precursor for the 2-lithio species.[1]

-

Critical Decision - The Protecting Group (PG): You cannot effectively lithiate free 1H-imidazole at the C-2 position because the N-H proton (pKa ~14) is far more acidic than the C-2 proton (pKa ~32). You must use a protecting group.

-

Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) .

-

Why? It withstands the strong basicity of n-BuLi but is removed under mild conditions (TBAF or acid) that do not reduce the ketone (unlike hydrogenolysis required for benzyl groups).

-

The Oxidant: Activated Manganese Dioxide (MnO )

-

CAS: 1313-13-9

-

Role: Oxidizes the intermediate alcohol to the ketone.

-

Why not Jones Reagent or PCC? Pyridine nitrogens can complex with Chromium(VI) reagents, complicating workup. MnO

is heterogeneous, chemoselective for benzylic/heterocyclic alcohols, and is removed by simple filtration.

Reagent Specification Table

| Reagent | Specification | Purpose | Handling Note |

| 2-Pyridinecarboxaldehyde | >98%, Freshly Distilled | Electrophile | Store under Ar/N |

| 1-(SEM)-Imidazole | Synthesized in-house | Nucleophile Precursor | Ensure moisture-free (dry THF). |

| n-Butyllithium (n-BuLi) | 1.6M or 2.5M in Hexanes | Lithiating Agent | Titrate before use to ensure stoichiometry. |

| MnO | Activated Grade | Oxidant | Heat to 110°C in oven before use to remove water. |

| TBAF (1M in THF) | Anhydrous | Deprotection Agent | Use for SEM removal. |

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-(SEM)-Imidazole

Note: If 1-methylimidazole is acceptable for your application, skip this step. For the 1H-target, this is mandatory.

-

Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF at 0°C.

-

Add Imidazole (1.0 eq) portion-wise. Stir for 30 min until H

evolution ceases. -

Add SEM-Chloride (1.1 eq) dropwise.

-

Warm to RT and stir for 2 hours.

-

Quench with water, extract with EtOAc, and concentrate.

-

Checkpoint: 1H NMR should show loss of N-H signal and appearance of SEM methylene/silyl signals.

Step 2: Lithiation and Coupling (The Critical Step)

This step establishes the C-C bond between the heterocycles.

-

Dissolve 1-(SEM)-Imidazole (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Technical Note: Temperature control is vital. Above -40°C, the 2-lithio species can rearrange or degrade.

-

-

Add n-BuLi (1.05 eq) dropwise over 15 minutes. Stir at -78°C for 30-45 minutes to ensure complete lithiation.

-

Add 2-Pyridinecarboxaldehyde (1.0 eq) dropwise (neat or in minimal THF).

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Quench with saturated NH

Cl (aq). -

Extract with DCM, dry over Na

SO -

Intermediate: Phenyl(pyridin-2-yl)(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol.

Step 3: Oxidation

-

Dissolve the crude carbinol from Step 2 in DCM or Chloroform (0.1 M concentration).

-

Add Activated MnO

(10-20 equivalents by mass).-

Why such excess? MnO

reactions are surface-area dependent.

-

-

Stir vigorously at reflux (or RT depending on activity) for 12-24 hours.

-

Monitor by TLC (Ketone is usually less polar than the alcohol).

-

Filter through a Celite pad to remove Mn solids. Concentrate the filtrate.

Step 4: Deprotection to 2-(1H-imidazole-2-carbonyl)pyridine

-

Dissolve the protected ketone in THF.

-

Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 2.0 eq).

-

Reflux for 2-4 hours.

-

Alternative: If SEM is stubborn, use dilute HCl in Ethanol/Water (reflux), then neutralize carefully with NaHCO

.

-

-

Purify via column chromatography (DCM/MeOH gradient). The product is a solid.

Part 4: Visualization of the Pathway

The following diagram illustrates the "Carbinol Route" logic, highlighting the divergence from the problematic ester route.

Caption: Step-wise synthesis via the Carbinol Route, ensuring 1:1 stoichiometry and preventing over-alkylation.

Part 5: Quality Control & Troubleshooting

1H NMR Diagnostics

-

The Carbinol (Intermediate): Look for a singlet or doublet around 5.8 - 6.5 ppm corresponding to the CH-OH methine proton.

-

The Ketone (Target): The CH-OH signal must disappear completely. The pyridine protons adjacent to the carbonyl (C3-H) will shift downfield due to the anisotropy of the carbonyl group.

-

Deprotection: Ensure the disappearance of the SEM signals (silyl methyls at ~0.0 ppm and methylene triplets).

Common Pitfalls

-

Incomplete Lithiation: If the yield is low, ensure the n-BuLi is titrated. Moisture in the THF will kill the lithiated species immediately.

-

Over-Oxidation: While MnO

is mild, prolonged exposure to stronger oxidants (like KMnO -

Tautomerism: The final product, 2-(1H-imidazole-2-carbonyl)pyridine, can exhibit tautomerism on the imidazole ring. In NMR, the N-H proton is often broad or invisible due to exchange.

References

-

Foundational Synthesis (N-Methyl Analogue): Bell, C. F., et al. "Synthesis of ketones and methanols containing pyridinyl and N-methylimidazolyl groups." Australian Journal of Chemistry, vol. 36, no. 2, 1983, pp. 415-418.[2]

-

Lithiation Methodology: Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[1] Tetrahedron, vol. 61, no.[1] 47, 2005, pp. 11148-11155.

-

Oxidation Protocol (MnO2): Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

"2-(1H-imidazole-2-carbonyl)pyridine derivatives synthesis"

An In-Depth Technical Guide to the Synthesis of 2-(1H-Imidazole-2-carbonyl)pyridine Derivatives

Executive Summary

The 2-(1H-imidazole-2-carbonyl)pyridine scaffold is a heteroaromatic ketone structure that serves as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, notably as BRAF kinase inhibitors for anticancer applications and as novel antitubercular compounds.[1] The synthesis of this scaffold, which links two distinct heteroaromatic rings via a carbonyl bridge, presents unique challenges, including the management of regioselectivity and the chemoselectivity of reactive intermediates. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable core structure. We will explore two principal pathways: direct acyl-coupling methodologies, which involve the formation of the central ketone bond via nucleophilic acylation, and the oxidation of methylene-bridged precursors. Each strategy is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices, offering researchers and drug development professionals a practical and in-depth resource for producing these important molecules.

Part 1: Introduction to the Scaffold

Core Structure and Nomenclature

The target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, also known as (1H-imidazol-2-yl)(pyridin-2-yl)methanone, consists of a pyridine ring and an imidazole ring joined by a ketone functional group. The carbonyl carbon is attached to the C2 position of both the pyridine and imidazole rings. This arrangement creates a structurally rigid yet versatile core that allows for extensive functionalization on both heterocyclic systems.

Significance in Medicinal Chemistry

The fusion of pyridine and imidazole moieties through a carbonyl linker has proven to be a highly effective strategy in drug discovery. Pyridine and imidazole rings are common bioisosteres found in numerous biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. Derivatives of this core have been successfully designed and synthesized as potent inhibitors of BRAF kinase, a key target in melanoma treatment.[1] Furthermore, other derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting the scaffold's potential in addressing infectious diseases.

Overview of Synthetic Challenges

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine derivatives is not trivial and requires careful strategic planning. Key challenges include:

-

Regioselectivity: Both pyridine and imidazole have multiple positions susceptible to reaction. Synthetic routes must selectively functionalize the C2 position of both rings.

-

Reactivity and Stability: The heterocyclic rings can be sensitive to harsh reagents. For instance, imidazoles are known to undergo ring-fission under certain acylation conditions, and organometallic intermediates can be unstable.[2]

-

Protecting Groups: The acidic N-H proton of the imidazole ring often requires protection to prevent unwanted side reactions during the formation of nucleophilic intermediates.

This guide will address these challenges by detailing robust synthetic workflows.

Part 2: Key Synthetic Strategies

Two primary disconnection approaches dominate the synthesis of this scaffold: direct formation of the ketone via acyl-coupling and a two-step sequence involving the formation and subsequent oxidation of a methylene bridge.

Strategy A: Acyl-Coupling Methodologies

This strategy is arguably the most direct, creating the target C-C(=O)-C bond in a single key step. The core principle involves the reaction of a nucleophilic, organometallic form of one heterocycle with an electrophilic, activated acyl derivative of the other.

This approach utilizes a nucleophilic pyridine species, such as a Grignard or organolithium reagent, which attacks an activated imidazole-2-carboxylic acid derivative. The use of Grignard reagents is a well-established method for forming carbon-carbon bonds.[3][4]

Experimental Protocol: Synthesis via Pyridyl Grignard Reagent

-

Preparation of 2-Pyridylmagnesium Bromide:

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[3]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, dissolve N-methoxy-N-methyl-1H-imidazole-2-carboxamide (Weinreb amide, 1.0 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared 2-pyridylmagnesium bromide solution to the Weinreb amide solution via cannula.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Causality and Field-Proven Insights:

-

Why a Grignard Reagent? The Grignard reagent transforms the electrophilic carbon of 2-bromopyridine into a potent nucleophile, enabling the crucial C-C bond formation.[3]

-

Why a Weinreb Amide? Using an activated derivative like an acid chloride can lead to over-addition of the Grignard reagent to the newly formed ketone. The Weinreb amide forms a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing this side reaction and ensuring a high yield of the desired product.

-

Critical Parameter: Anhydrous Conditions. Grignard reagents are extremely sensitive to protic sources like water and alcohols, which will quench the reagent and halt the reaction.[3] Flame-drying glassware and using anhydrous solvents are essential for success.

The reverse strategy involves a nucleophilic imidazole attacking an activated pyridine-2-carboxylic acid (picolinic acid). Due to the acidity of the imidazole N-H proton, this route requires N-protection followed by regioselective deprotonation at C2 to generate the nucleophile. Using N-acylbenzotriazoles as acylating agents is a highly efficient and mild method for this transformation.[5][6]

Experimental Protocol: Synthesis via N-Acylbenzotriazole

-

Preparation of 1H-Benzotriazol-1-yl(pyridin-2-yl)methanone:

-

To a solution of pyridine-2-carboxylic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting N-acylbenzotriazole is often pure enough for the next step without further purification.[6]

-

-

Preparation of N-Protected 2-Lithioimidazole:

-

Protect the imidazole N-H by reacting imidazole with a suitable protecting group, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), in the presence of a base like NaH.

-

Dissolve the N-SEM-protected imidazole (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir the solution at -78 °C for 1 hour to generate the C2-lithiated species.

-

-

Acyl-Coupling and Deprotection:

-

To the solution of N-protected 2-lithioimidazole at -78 °C, add a solution of the prepared 1H-benzotriazol-1-yl(pyridin-2-yl)methanone (1.1 eq) in anhydrous THF.

-

Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Combine, dry, and concentrate the organic layers.

-

Deprotect the SEM group using a standard procedure (e.g., with tetrabutylammonium fluoride (TBAF) or dilute HCl) and purify by column chromatography to obtain the final product.

-

Causality and Field-Proven Insights:

-

Why N-Protection? The imidazole N-H is more acidic than the C-H at the 2-position. Without protection, n-BuLi would simply deprotonate the nitrogen, failing to generate the required carbon nucleophile.

-

Why N-Acylbenzotriazoles? These reagents are highly efficient acyl donors that are stable, crystalline solids. They react cleanly with strong carbon nucleophiles like organolithiums and release the neutral, weakly basic benzotriazole anion, simplifying the reaction workup compared to methods that release more reactive byproducts.[5][6]

Strategy B: Oxidation of Methylene-Bridged Precursors

This two-step strategy avoids the use of highly reactive organometallic intermediates. It involves first synthesizing the methylene-bridged precursor, 2-(1H-imidazol-2-ylmethyl)pyridine, and then oxidizing the methylene group to the target carbonyl.

Experimental Protocol: Oxidation of 2-(1H-imidazol-2-ylmethyl)pyridine

-

Synthesis of the Methylene-Bridged Precursor:

-

Prepare N-protected 2-lithioimidazole as described in Workflow 2.1.2.

-

To the solution at -78 °C, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) that has been neutralized with a base (e.g., triethylamine) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup (NH₄Cl), extract the product, and purify. Deprotect the imidazole nitrogen to yield 2-(1H-imidazol-2-ylmethyl)pyridine.

-

-

Oxidation to the Ketone:

-

Dissolve the methylene-bridged precursor (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Slowly add an oxidizing agent like potassium permanganate (KMnO₄, ~2.0 eq) in portions, maintaining the temperature below 30 °C with an ice bath.

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

Quench the excess KMnO₄ by adding a small amount of sodium sulfite or isopropanol until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

-

Filter the mixture through a pad of Celite, washing thoroughly with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired ketone.

-

Causality and Field-Proven Insights:

-

Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidant capable of converting a benzylic-type methylene group to a ketone. However, it is aggressive and can lead to side products if not controlled carefully. For more sensitive substrates, manganese dioxide (MnO₂) in a non-polar solvent like DCM or chloroform offers a milder, heterogeneous oxidation that often gives cleaner reactions, albeit with longer reaction times.

-

Pros and Cons: This method avoids the direct coupling of two sp² centers, which can sometimes be low-yielding. The precursor synthesis via an SN2 reaction is often robust. However, it adds a step to the overall sequence, and the oxidation step may require careful optimization to maximize yield and avoid degradation of the heterocyclic rings.

Part 3: Synthesis of Derivatives

The modular nature of these synthetic strategies allows for the straightforward creation of derivatives.

-

Pyridine Ring Substitution: Starting with a substituted 2-bromopyridine (e.g., 2-bromo-5-chloropyridine) in the Grignard-based workflow allows for the incorporation of substituents onto the pyridine ring. A similar strategy can be applied to the other routes. One published method involves reacting a pre-formed (4-chloropyridin-2-yl)(1H-imidazol-1-yl)methanone with various nucleophiles to create diverse derivatives.[7]

-

Imidazole Ring Substitution:

-

N-Substitution: The imidazole N-H can be easily alkylated or arylated using an appropriate halide and a base (e.g., NaH or K₂CO₃) after the core is constructed.

-

C-Substitution: Substituted imidazoles (e.g., 4,5-dichloroimidazole) can be used as starting materials in the C2-lithiation workflow to produce derivatives with functionality at the C4 and C5 positions.

-

Part 4: Data Summary and Comparison

| Strategy | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Workflow 1: Pyridyl Grignard Acylation | 2-Bromopyridine, Mg, Imidazole-Weinreb amide | Anhydrous THF, -78 °C to RT | Convergent, good control over addition, avoids N-protection of imidazole. | Requires strictly anhydrous conditions; Grignard formation can be sensitive. |

| Workflow 2: Imidazole Acylation | Imidazole, n-BuLi, Picolinic acid, Benzotriazole | Anhydrous THF, -78 °C to RT | Highly efficient acylating agent, modular. | Requires imidazole N-protection/deprotection; use of pyrophoric n-BuLi. |

| Strategy B: Methylene Oxidation | 2-(Chloromethyl)pyridine, Imidazole, KMnO₄ or MnO₂ | Two steps: Coupling followed by oxidation in acetone/water or DCM. | Avoids direct coupling of two sp² centers; robust C-C bond formation. | Longer sequence (two steps); oxidation may require careful optimization to avoid side reactions. |

Conclusion

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine and its derivatives is a critical task for advancing medicinal chemistry programs that target this scaffold. While no single named reaction defines its construction, a rational application of fundamental organic transformations provides several reliable pathways. Direct acyl-coupling methods, utilizing either a pyridine or an imidazole as the nucleophile, offer convergent and efficient routes, with the choice of strategy often depending on the availability of starting materials and the desired substitution patterns. The use of modern, chemoselective reagents like Weinreb amides and N-acylbenzotriazoles is key to overcoming classic challenges such as over-addition and ring instability. Alternatively, the oxidation of a methylene-bridged precursor provides a robust, albeit longer, pathway that avoids sensitive organometallic intermediates. By understanding the causality behind each protocol and carefully controlling reaction parameters, researchers can effectively access this valuable molecular architecture for the development of next-generation therapeutics.

References

-

Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2021). IJIRT. [Link]

-

THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. (n.d.). Elsevier. [Link]

-

Wang, L., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 124-135. [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry. [Link]

-

Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. [Link]

-

Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024). ResearchGate. [Link]

-

SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). Scientific Reports. [Link]

-

Synthetic Utility of N-Acylbenzotriazoles. (2023). Bentham Science. [Link]

-

Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (2017). eScholarship.org. [Link]

- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.... (n.d.).

-

Katritzky, A. R., et al. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780. [Link]

-

Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

-

Evans, D. A., et al. (2005). Enantioselective Friedel−Crafts Alkylations of α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes. Journal of the American Chemical Society, 127(24), 8942–8943. [Link]

- Method of synthesis of 1-acyl imidazoles. (n.d.).

-

Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry. [Link]

-

Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]

- 3. rroij.com [rroij.com]

- 4. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 7. ijirt.org [ijirt.org]

A Theoretical Deep Dive into 2-(1H-imidazole-2-carbonyl)pyridine: A Guide for Researchers

Foreword: The Nexus of Imidazole and Pyridine in Modern Chemistry

The amalgamation of imidazole and pyridine rings within a single molecular framework has given rise to a plethora of compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of these nitrogen-containing heterocycles make them privileged scaffolds in drug design and the development of functional materials.[4][5] This guide focuses on the theoretical investigation of a particularly intriguing derivative, 2-(1H-imidazole-2-carbonyl)pyridine. The introduction of a carbonyl linker between the two aromatic systems introduces a new dimension of structural and electronic tunability, making a thorough understanding of its intrinsic properties paramount for its application.

This technical guide eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of the molecule's structure to a detailed exposition of its theoretical properties. We will delve into the "why" behind the chosen computational methodologies, providing a self-validating framework for the presented protocols. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive theoretical roadmap for understanding and predicting the behavior of 2-(1H-imidazole-2-carbonyl)pyridine, thereby accelerating its potential for innovative applications.

Molecular Architecture and Conformational Landscape

The foundational step in any theoretical investigation is the accurate determination of the molecule's three-dimensional structure. For 2-(1H-imidazole-2-carbonyl)pyridine, the rotational freedom around the bonds connecting the carbonyl group to the imidazole and pyridine rings suggests the possibility of multiple conformers.

The Rationale for Conformational Analysis

The relative orientation of the imidazole and pyridine rings is not trivial; it dictates the molecule's dipole moment, steric accessibility of the nitrogen atoms for coordination, and the nature of intermolecular interactions in the solid state. A comprehensive conformational analysis is therefore a prerequisite for understanding its chemical behavior.

Experimental Workflow: In Silico Conformational Search

A robust computational protocol for identifying the most stable conformer(s) involves a multi-step process. This ensures a thorough exploration of the potential energy surface.

Step-by-Step Protocol:

-

Initial Structure Generation: The 2D structure of 2-(1H-imidazole-2-carbonyl)pyridine is drawn using a chemical drawing software and converted to a 3D structure.

-

Molecular Mechanics Scan: A preliminary scan of the potential energy surface is performed by systematically rotating the dihedral angles around the single bonds of the carbonyl linker. This is typically done using a molecular mechanics force field (e.g., MMFF94).

-

Identification of Minima: The low-energy conformers identified from the molecular mechanics scan are then subjected to geometry optimization using a more accurate quantum mechanical method.

-